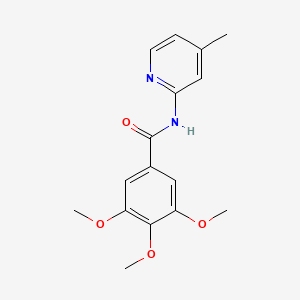
4-(3-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader family of quinolinediones, which are known for their diverse chemical properties and potential applications in material science and pharmaceuticals. The structural complexity of quinolinediones, including the ethoxyphenyl and thienyl groups, contributes to their unique chemical behaviors and interactions.
Synthesis Analysis
The synthesis of quinolinedione derivatives often involves complex reactions under controlled conditions. For example, Tolkunov et al. (2004) explored anomalous Beckmann reactions in oximes of aryl-tetrahydroquinolines, leading to unexpected synthesis pathways (Tolkunov, Khyzhan, Shishkina, Shishkin, & Dulenko, 2004). This research highlights the intricate synthesis processes that can lead to compounds with structures similar to the requested molecule.
Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research on compounds structurally related to 4-(3-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has shown that their structural and optical properties are significant for various applications. For example, studies on thin films of similar quinoline derivatives have revealed insights into their nanocrystalline structures dispersed in an amorphous matrix upon thermal deposition. The optical properties, such as absorption parameters and electron transition types, are determined through spectrophotometer measurements, highlighting their potential in materials science (Zeyada et al., 2016).
Chemical Synthesis and Reactivity
The synthesis and reactivity of quinoline and its derivatives have been extensively studied, demonstrating their versatility in chemical reactions. For instance, the synthesis of thieno [2,3-b] quinoline derivatives through cycloalkylation and subsequent reactions to form quinolinothienopyrimidine derivatives underlines the chemical utility of quinoline structures in producing compounds with potential biological activities (El-Gaby et al., 2006).
Biological Activity
Quinoline derivatives have shown a range of biological activities, including anti-tubercular properties. Research into fused thieno-/furo-quinoline compounds has identified several with significant anti-tubercular activity, highlighting the therapeutic potential of quinoline derivatives in combating bacterial infections (Akula et al., 2016). Similarly, studies on benzo[b]thieno[2,3-c]quinolones have explored their synthesis and antitumor evaluation, further demonstrating the broad spectrum of biological activities associated with quinoline derivatives (Koruznjak et al., 2003).
Corrosion Inhibition
Quinoline compounds have also been studied for their potential as corrosion inhibitors, indicating their application in protecting metals from corrosion. A theoretical study on the inhibition efficiencies of some quinoxalines, which are closely related to quinoline derivatives, for copper in nitric acid has provided insights into the molecular structure-inhibition efficiency relationship, showcasing the industrial application of these compounds (Zarrouk et al., 2014).
Propiedades
IUPAC Name |
4-(3-ethoxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-25-15-6-3-5-13(9-15)16-12-20(24)22-17-10-14(11-18(23)21(16)17)19-7-4-8-26-19/h3-9,14,16H,2,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVMMCBVNFXELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)
![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)



![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)